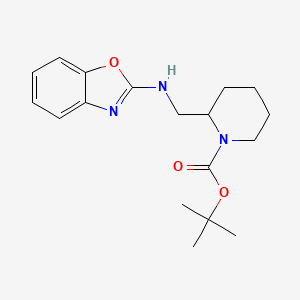

2-(Benzooxazol-2-ylaminomethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

2-(Benzooxazol-2-ylaminomethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based heterocyclic compound functionalized with a benzooxazole moiety and a tert-butyl ester group. The benzooxazole ring (C₇H₅NO) is linked to the piperidine core via an aminomethyl (-CH₂-NH-) bridge at the 2-position, while the 1-position of the piperidine is substituted with a tert-butyl carbamate group.

Properties

IUPAC Name |

tert-butyl 2-[(1,3-benzoxazol-2-ylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-18(2,3)24-17(22)21-11-7-6-8-13(21)12-19-16-20-14-9-4-5-10-15(14)23-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADCSOYLAAERSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CNC2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801148196 | |

| Record name | 1,1-Dimethylethyl 2-[(2-benzoxazolylamino)methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801148196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475105-36-3 | |

| Record name | 1,1-Dimethylethyl 2-[(2-benzoxazolylamino)methyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475105-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2-[(2-benzoxazolylamino)methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801148196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzooxazol-2-ylaminomethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 2-aminophenol with piperidine derivatives under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzooxazol-2-ylaminomethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

The compound 2-(Benzooxazol-2-ylaminomethyl)-piperidine-1-carboxylic acid tert-butyl ester , also known as 3-(Benzooxazol-2-ylaminomethyl)-piperidine-1-carboxylic acid tert-butyl ester , has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, supported by data tables and case studies.

Structural Characteristics

The compound features a piperidine ring substituted with a benzooxazole moiety, which is significant for its interaction with biological targets. The tert-butyl ester group enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in treating neurological disorders and certain types of cancer.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of derivatives of benzooxazole-piperidine compounds. Researchers found that these compounds could inhibit specific enzymes associated with neurodegeneration, suggesting a pathway for developing treatments for diseases like Alzheimer's and Parkinson's .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.

Data Table: Cytotoxicity Against Cancer Cell Lines

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antibiotic agent.

Case Study: Antimicrobial Efficacy

In a study published in Antimicrobial Agents and Chemotherapy, derivatives of this compound were tested against multidrug-resistant bacteria. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus .

Biochemical Research

The compound's ability to act as a ligand in biochemical assays has been explored, particularly in studies involving receptor binding and enzyme inhibition.

Data Table: Receptor Binding Affinity

Mechanism of Action

The mechanism of action of 2-(Benzooxazol-2-ylaminomethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The benzoxazole ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Implications

The compound is compared to three analogs (Table 1), highlighting variations in substituent groups, heterocyclic rings, and ester functionalities.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Functional Group | Heterocycle | Ester Group |

|---|---|---|---|---|---|---|

| 2-(Benzooxazol-2-ylaminomethyl)-piperidine-1-carboxylic acid tert-butyl ester | N/A* | N/A* | 2-position | Aminomethyl (-CH₂NH-) | Piperidine | tert-butyl |

| 4-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester | C₁₇H₂₂N₂O₃S | 334.43 | 4-position | Sulfanyl (-S-) | Piperidine | tert-butyl |

| 2-(Benzooxazol-2-ylsulfanylMethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | C₁₇H₂₂N₂O₃S | 334.43 | 2-position | Sulfanylmethyl (-SCH₂-) | Pyrrolidine | tert-butyl |

| 4-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester | N/A | N/A | 4-position | Peptidic side chain | Piperidine | benzyl |

Detailed Comparisons

Substituent Group Variations

- Aminomethyl vs.

Peptidic Side Chain (Entry 4) :

The benzyl ester derivative (Entry 4) features a complex peptidic substituent, suggesting applications in peptide mimetics or targeted drug delivery, though its benzyl ester may reduce hydrolytic stability compared to tert-butyl esters .

Heterocycle and Ester Modifications

Piperidine vs. Pyrrolidine :

Piperidine (6-membered ring) in the target compound and Entry 2 provides greater conformational flexibility compared to pyrrolidine (5-membered ring, Entry 3), which may influence binding affinity to biological targets .tert-Butyl vs. Benzyl Esters :

The tert-butyl group in the target compound and Entries 2–3 confers steric protection against enzymatic or chemical hydrolysis, enhancing stability. In contrast, the benzyl ester (Entry 4) is more prone to cleavage under reducing conditions .

Research Findings and Discontinuation Context

- Theoretical Reactivity: The aminomethyl group in the target compound could undergo oxidation or acylation reactions, whereas sulfanyl groups in analogs may participate in redox chemistry or metal coordination .

Biological Activity

2-(Benzooxazol-2-ylaminomethyl)-piperidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 2-[(1,3-benzoxazol-2-ylamino)methyl]piperidine-1-carboxylate, is a complex organic compound with potential applications in medicinal chemistry and biological research. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C18H25N3O3

- Molecular Weight : 331.41 g/mol

- CAS Number : 1353963-07-1

The biological activity of this compound is primarily attributed to its structural components:

- Benzoxazole Ring : Engages in π-π interactions with aromatic residues in proteins.

- Piperidine Ring : Forms hydrogen bonds with amino acid side chains, influencing enzyme or receptor activity.

These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Biological Activity Overview

The compound has been investigated for several biological activities:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The benzoxazole moiety is known for its efficacy against bacteria and fungi. In vitro studies have reported promising results against various pathogens, suggesting that this compound may share similar antimicrobial capabilities.

2. Anticancer Properties

Studies have explored the anticancer potential of benzoxazole derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Preliminary data suggest that 2-(benzooxazol-2-ylaminomethyl)-piperidine derivatives could exhibit similar effects, warranting further investigation.

Case Studies and Research Findings

Comparative Analysis

To highlight the uniqueness and potential advantages of this compound, a comparison with similar compounds is provided:

| Compound | Structure | Biological Activity |

|---|---|---|

| Benzoxazole | Simple ring | Antimicrobial |

| Piperidine | Aliphatic amine | Neuroactive |

| Benzimidazole | Nitrogen substitution | Anticancer |

The combination of both benzoxazole and piperidine rings in this compound may enhance its pharmacological profile compared to simpler analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Benzooxazol-2-ylaminomethyl)-piperidine-1-carboxylic acid tert-butyl ester?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Protection/Deprotection : Use of the tert-butyl carbamate (Boc) group to protect the piperidine nitrogen during coupling reactions. Deprotection may require trifluoroacetic acid (TFA) or HCl in dioxane.

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the benzooxazole moiety, as demonstrated in analogous piperidine-carboxylate syntheses .

- Purification : Column chromatography or recrystallization for isolating intermediates, with HPLC analysis to confirm purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : 1H/13C NMR to verify tert-butyl, piperidine, and benzooxazole moieties. Compare spectral data with computed values (e.g., PubChem references) .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS for molecular weight validation .

- Stability Testing : Thermal gravimetric analysis (TGA) to assess decomposition under storage conditions .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .

- Waste Disposal : Segregate organic waste and transfer to licensed hazardous waste facilities. Avoid aqueous disposal due to potential environmental persistence .

- Toxicity Mitigation : Assume acute toxicity (despite limited data) and implement spill containment protocols .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the benzooxazole-aminomethyl group to the piperidine scaffold?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh3)4, XPhos, or Buchwald-Hartwig catalysts for efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) with degassing to prevent oxidation.

- Temperature Control : Monitor exothermic reactions via inline IR spectroscopy to avoid side products.

- Yield Tracking : Use LC-MS to quantify intermediates and adjust stoichiometry iteratively .

Q. What strategies resolve solubility limitations in in vitro bioassays for this compound?

- Methodological Answer :

- Co-Solvent Systems : Test DMSO/PBS mixtures (≤1% DMSO) to balance solubility and biocompatibility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility post-administration .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How should contradictory biological activity data be addressed in pharmacological studies?

- Methodological Answer :

- Assay Validation : Include positive/negative controls (e.g., known kinase inhibitors for kinase assays) .

- Batch Reproducibility : Re-synthesize the compound to rule out batch-specific impurities.

- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) and cell-based assays (e.g., luciferase reporters) .

- Metabolite Screening : Use LC-MS/MS to identify degradation products that may interfere with results .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to benzooxazole-associated targets (e.g., kinases, GPCRs) .

- MD Simulations : Run molecular dynamics (GROMACS) to assess binding stability under physiological conditions .

- QSAR Modeling : Corrogate substituent effects (e.g., tert-butyl vs. benzyl groups) on activity using datasets from PubChem .

Contradiction Analysis and Best Practices

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Force Field Calibration : Validate docking parameters using co-crystallized ligand data from the PDB .

- Solvent Accessibility : Account for solvation effects in simulations, which may differ from dry lab conditions .

- Experimental Replicates : Perform dose-response curves (IC50/EC50) in triplicate to confirm activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.